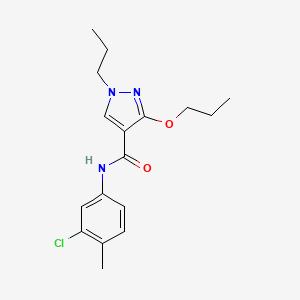![molecular formula C22H23N3O3S2 B2637541 N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351591-30-4](/img/structure/B2637541.png)
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that showcases a rich array of functional groups. This compound’s intricate structure hints at its potential versatility in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. It contains thiazole, pyridine, phenyl, furan, and other functional groups, offering multiple sites for chemical interaction and modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The initial steps might include the formation of the thiazole and pyridine rings, followed by their conjugation with the phenylacetyl and furan-2-carboxamide moieties. Precise reaction conditions, such as temperature, solvents, catalysts, and protecting groups, are critical to the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using automated systems to control the reaction parameters meticulously. Techniques like flow chemistry could be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : This might lead to the formation of sulfoxides or sulfones, particularly at the isopropylthio group.
Reduction: : Potential reduction reactions may focus on carbonyl groups, converting them to alcohols or amines.
Substitution: : Halogenation or nitration reactions could occur at the aromatic rings, modifying the compound's properties.
Common Reagents and Conditions
Common reagents could include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenation agents like bromine. Typical conditions might involve organic solvents (e.g., dichloromethane, toluene) and controlled temperatures (ranging from -78°C to reflux conditions).
Major Products
These reactions would yield various intermediates or derivative compounds, potentially expanding the applications and understanding of the original compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can act as a building block for creating more complex molecules. Its multi-functional nature makes it valuable for constructing diverse molecular architectures.
Biology and Medicine
In biological contexts, compounds like this one could be explored for their therapeutic potential, possibly acting as enzyme inhibitors, receptor ligands, or modulators of biological pathways.
Industry
Industrial applications might include its use in materials science for creating polymers or coatings with unique properties, thanks to its varied functional groups.
Mechanism of Action
The mechanism of action of N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with particular enzymes or receptors, modulating their activity through binding at active sites or allosteric sites, thus influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(4-isopropylthio)phenyl)acetyl)furan-2-carboxamide
4-(2-(4-Isopropylthio)phenyl)acetamide
Uniqueness
N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide stands out due to its combination of thiazole and pyridine rings, which may impart unique binding affinities and reactivity patterns compared to other similar compounds.
Intriguing enough for you? Let me know if there's a specific section you want to explore deeper.
Properties
IUPAC Name |
N-[5-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14(2)29-16-7-5-15(6-8-16)12-20(26)25-10-9-17-19(13-25)30-22(23-17)24-21(27)18-4-3-11-28-18/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRMRHMBPWNJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
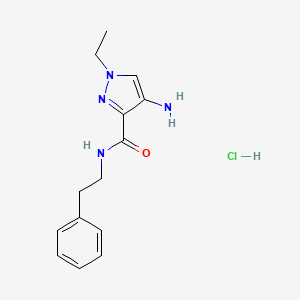
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)
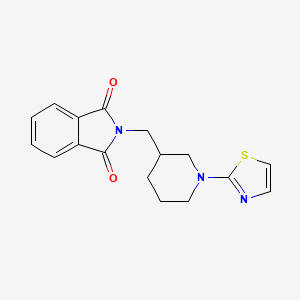
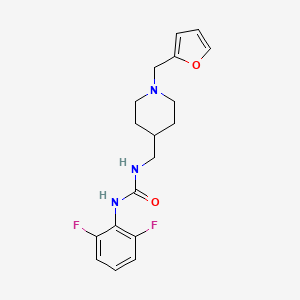
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
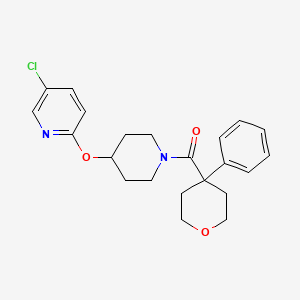
![5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid](/img/structure/B2637470.png)
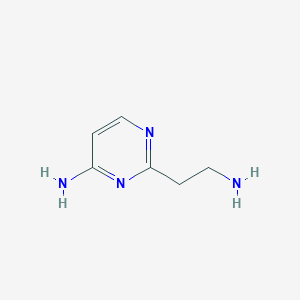
![N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637472.png)
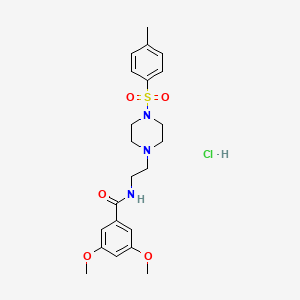
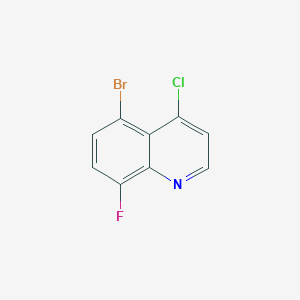
amine hydrochloride](/img/structure/B2637478.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)
